molecular formula C13H20FNO3S B12515327 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- CAS No. 819865-12-8

1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-

Cat. No.: B12515327
CAS No.: 819865-12-8
M. Wt: 289.37 g/mol
InChI Key: FBNZDDFUPAAORY-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to an amino group substituted with a 2-fluorophenyl and a tert-butyl group. This unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves several steps. One common method includes the reaction of 3-aminopropanesulfonic acid with 2-(2-fluorophenyl)-1,1-dimethylethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may involve the use of catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone.

Scientific Research Applications

1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. This inhibition occurs through the stabilization of amyloid-beta monomers, preventing their oligomerization and subsequent aggregation into neurotoxic fibrils. Additionally, the compound may interact with GABA receptors, modulating neurotransmission and exerting neuroprotective effects .

Comparison with Similar Compounds

1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- can be compared with other similar compounds, such as:

The unique structural features of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- contribute to its specific chemical properties and diverse applications, distinguishing it from other related compounds.

Properties

CAS No.

819865-12-8

Molecular Formula

C13H20FNO3S

Molecular Weight

289.37 g/mol

IUPAC Name

3-[[1-(2-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20FNO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18)

InChI Key

FBNZDDFUPAAORY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)NCCCS(=O)(=O)O

Origin of Product

United States

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